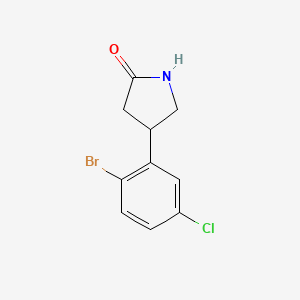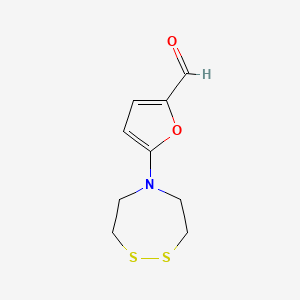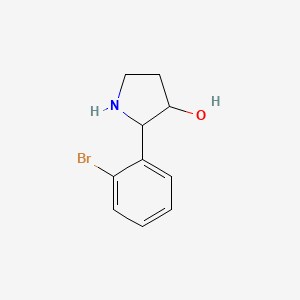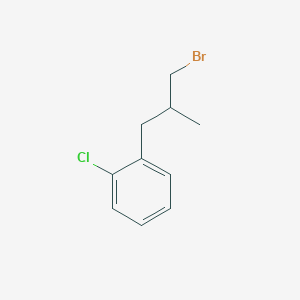
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where the benzene ring is substituted with a 3-bromo-2-methylpropyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene typically involves the alkylation of 2-chlorobenzene with 3-bromo-2-methylpropyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-(3-hydroxy-2-methylpropyl)-2-chlorobenzene or 1-(3-amino-2-methylpropyl)-2-chlorobenzene.
Oxidation: Formation of 1-(3-bromo-2-methylpropan-1-ol)-2-chlorobenzene.
Reduction: Formation of 1-(3-methylpropyl)-2-chlorobenzene.
科学的研究の応用
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the alkyl group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
1-Bromo-3-chloro-2-methylpropane: Similar in structure but lacks the benzene ring.
2-Bromo-2-methylpropane: Contains a similar alkyl group but differs in the position of the bromine atom.
1-Chloro-3-bromo-2-methylpropane: Another isomer with different substitution patterns.
特性
分子式 |
C10H12BrCl |
|---|---|
分子量 |
247.56 g/mol |
IUPAC名 |
1-(3-bromo-2-methylpropyl)-2-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChIキー |
YZCZDCPSKYNGMS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)

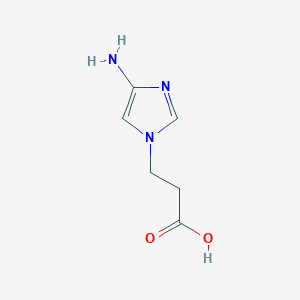
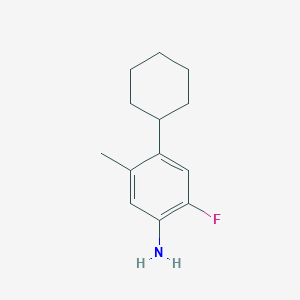

![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)
